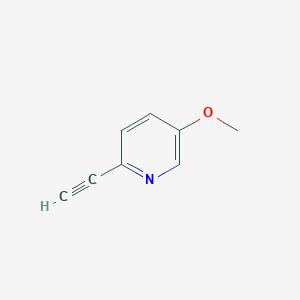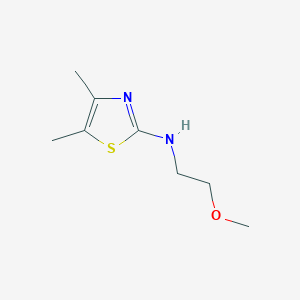![molecular formula C7H9F3N2O B1466099 [1-エチル-3-トリフルオロメチル-1H-ピラゾール-4-イル]-メタノール CAS No. 1231894-20-4](/img/structure/B1466099.png)
[1-エチル-3-トリフルオロメチル-1H-ピラゾール-4-イル]-メタノール
説明
“[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms . They are an important class of compounds for drug development .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the compound of Formula VII (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol was reacted with a chlorinating agent to obtain a compound of Formula VIII .Chemical Reactions Analysis
Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, but specific reactions for “[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” are not mentioned in the sources I found.科学的研究の応用
農薬産業における用途
[1-エチル-3-トリフルオロメチル-1H-ピラゾール-4-イル]-メタノール: は、ピラゾール部分構造が農薬の核心構造として機能するため、農薬産業における潜在的な用途を有しています 。トリフルオロメチル基は、農薬の生物活性を高め、害虫に対する効果を高めると同時に、さまざまな環境条件下での安定性を向上させることができます。
抗炎症薬
この化合物は、抗炎症薬の開発においても関連しています。 ピラゾール環は、その抗炎症作用で知られており、トリフルオロメチル基の添加により、これらの薬剤の効力と選択性を高める可能性があります .
抗腫瘍薬合成
[1-エチル-3-トリフルオロメチル-1H-ピラゾール-4-イル]-メタノールのトリフルオロメチル化ピラゾール構造は、抗腫瘍薬合成のための医薬品化学において貴重です。 その構造的特徴は、癌細胞の生物学的標的に作用し、新しい腫瘍学療法の開発につながる可能性があります .
多置換トリアゾールの合成
有機合成において、この化合物は、薗頭-萩原クロスカップリングや銅(I)触媒によるアジド-アルキン環状付加 (CuAAC) などの逐次反応によって、多置換トリアゾールを作成するために使用できます。 これらのトリアゾールは、医薬品や材料科学など、さまざまな用途を有しています .
鎮痛剤の開発
研究によると、ピラゾールコアを持つ化合物は鎮痛作用を示す可能性があります。 [1-エチル-3-トリフルオロメチル-1H-ピラゾール-4-イル]-メタノールの特定の構造は、新しい鎮痛薬の開発のために検討できます .
医薬品の生物活性強化
この化合物のトリフルオロメチル基は、医薬品の生物活性を強化し、化学的または代謝的安定性を高めると知られています。 これは、医薬品設計と開発のための貴重な部分構造であり、より効果的で安定した治療薬につながる可能性があります .
作用機序
Target of Action
Pyrazoles are known to interact with a variety of biological targets. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
The exact mode of action can vary depending on the specific pyrazole compound and its target. Some pyrazoles act by inhibiting specific enzymes or binding to certain receptors, thereby modulating their activity .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrazoles have been found to inhibit enzymes involved in the synthesis of certain biochemicals, thereby affecting the associated pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or largely excreted unchanged .
Result of Action
The molecular and cellular effects of pyrazoles can be diverse, depending on their specific targets and mode of action. Some pyrazoles may inhibit cell growth or induce cell death, while others may modulate immune responses or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action of pyrazoles. For example, certain pyrazoles may be more stable or active under specific conditions .
将来の方向性
生化学分析
Biochemical Properties
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .
Cellular Effects
The effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic activities . Additionally, this compound can induce oxidative stress in cells, which may result in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, the compound’s interaction with certain kinases can inhibit their activity, thereby modulating downstream signaling pathways . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism . Additionally, the compound can influence metabolic flux and metabolite levels, thereby altering cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also impact its biochemical properties and cellular effects .
特性
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVRGAYJUJMFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


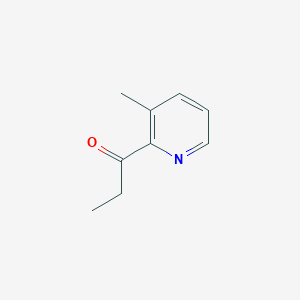
![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

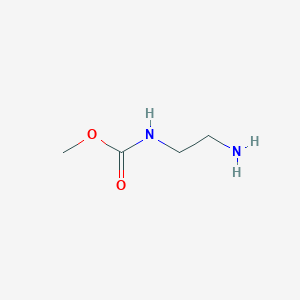
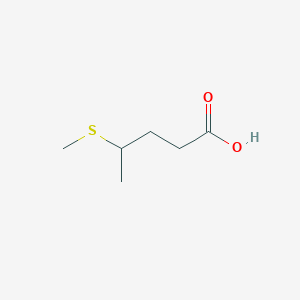
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)



![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)
